3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide
Overview
Description
3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a thiolane ring with a dioxide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide typically involves the reaction of 5-phenylpyrazole with thiolane-1,1-dioxide under specific conditions. One common method includes:
Starting Materials: 5-phenylpyrazole and thiolane-1,1-dioxide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The mixture is stirred at elevated temperatures (typically around 80-100°C) for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.
Reduction: The dioxide functionality can be reduced to form thiolane derivatives.
Substitution: The phenyl group on the pyrazole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiolane derivatives.
Substitution: Various substituted phenylpyrazole derivatives.
Scientific Research Applications
3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the thiolane dioxide moiety can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(5-Phenylpyrazol-1-yl)thiolane: Lacks the dioxide functionality, which may result in different reactivity and biological activity.
5-Phenylpyrazole: Lacks the thiolane ring, which affects its overall chemical properties and applications.
Thiolane 1,1-dioxide: Lacks the pyrazole ring, limiting its use in medicinal chemistry.
Uniqueness
3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide is unique due to the combination of the pyrazole and thiolane dioxide moieties, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(5-phenylpyrazol-1-yl)thiolane 1,1-dioxide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-18(17)9-7-12(10-18)15-13(6-8-14-15)11-4-2-1-3-5-11/h1-6,8,12H,7,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQUHOKXELTOTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333112 | |
Record name | 3-(5-phenylpyrazol-1-yl)thiolane 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301333112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666461 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
318958-89-3 | |
Record name | 3-(5-phenylpyrazol-1-yl)thiolane 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301333112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.